molecular formula C13H13ClN2O3S2 B2594490 ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-47-2

ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2594490
CAS No.: 689772-47-2
M. Wt: 344.83
InChI Key: NJFUYJGIKZHJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a 3-chloro-4-methoxyphenyl substituent at position 3, an amino group at position 4, and a sulfanylidene (thione) moiety at position 2. The synthesis of such compounds often leverages one-pot methodologies to streamline production and improve yields compared to traditional multi-step approaches .

Properties

IUPAC Name

ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-3-19-12(17)10-11(15)16(13(20)21-10)7-4-5-9(18-2)8(14)6-7/h4-6H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFUYJGIKZHJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s bioactivity and reactivity are influenced by its substituents. Below is a comparison with structurally related analogs:

Compound Substituent at Position 3 Key Functional Groups Physicochemical Properties
Target Compound 3-Chloro-4-methoxyphenyl 4-Amino, 2-sulfanylidene, ethyl ester Molecular formula: C₁₃H₁₂ClN₂O₃S₂ (est. MW: 358.82)
Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Nitrophenyl (electron-withdrawing) Nitro group enhances electrophilicity Higher reactivity in nucleophilic substitutions
Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate Methyl (electron-donating) Simpler structure, lower steric hindrance Lower melting point (data not reported)
Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3,4-Dichlorophenyl Increased lipophilicity Potential for enhanced membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, favoring interactions with biological targets .
  • Methoxy groups improve solubility but may reduce metabolic stability .

Commercial Availability

  • Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene derivatives: Supplied by MolPort (Catalog: MolPort-003-981-091) .
  • 3-Chloro-4-fluorophenyl analog : Available from Combi-Blocks (Purity: 95%, CAS: 312922-20-6) .

Biological Activity

Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential pharmaceutical applications.

Structural Characteristics

The compound features several functional groups:

  • Amino group : Contributes to hydrogen bonding and reactivity.
  • Sulfanylidene group : Enhances biological activity through redox reactions.
  • Thiazole ring : Known for its diverse pharmacological properties.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has shown promising results against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Ethyl 4-amino...Staphylococcus aureus62.5 μg/mL
Ethyl 4-amino...Escherichia coli32.6 μg/mL
Ethyl 4-amino...Bacillus subtilis31.5 μg/mL

These findings indicate that the compound's structural components enhance its interaction with bacterial membranes, leading to effective inhibition of growth.

Anti-inflammatory Activity

Research indicates that thiazole derivatives possess anti-inflammatory properties. The compound has been evaluated in various models for its ability to reduce inflammation:

  • In vitro studies : Demonstrated inhibition of pro-inflammatory cytokines.
  • Animal models : Showed reduced edema and pain response in inflammatory conditions.

The mechanism appears to involve modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.

Potential Pharmaceutical Applications

Given its diverse biological activities, this compound is being explored as a lead compound in drug development:

  • Antibiotic development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Anti-inflammatory drugs : Its ability to modulate inflammatory responses suggests potential in treating conditions like arthritis and other inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives, including ethyl 4-amino... The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the compound outperforming standard antibiotics in certain tests .

Study on Anti-inflammatory Properties

In a recent investigation published in Pharmaceutical Biology, researchers assessed the anti-inflammatory effects of thiazole derivatives. The study found that ethyl 4-amino... significantly reduced inflammation markers in animal models compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.